molecular formula C22H21NO5 B3339004 Bocconoline CAS No. 32906-88-0

Bocconoline

Cat. No.: B3339004
CAS No.: 32906-88-0
M. Wt: 379.4 g/mol
InChI Key: GKBDCSXIKLSKMH-UHFFFAOYSA-N
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Description

Bocconoline is an isoquinoline alkaloid primarily isolated from the plant Macleaya cordata. It has garnered significant attention due to its potential anticancer properties and its role as an inhibitor of early endosome antigen 1 (EEA1).

Preparation Methods

Synthetic Routes and Reaction Conditions: Bocconoline can be extracted from the roots of Macleaya cordata. The extraction process involves drying the roots, followed by solvent extraction using methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Macleaya cordata, followed by extraction and purification processes similar to those used in laboratory settings. The use of high-performance liquid chromatography (HPLC) is common for the purification of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: Bocconoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Bocconoline has a wide range of scientific research applications:

Mechanism of Action

Bocconoline exerts its effects primarily by inhibiting early endosome antigen 1 (EEA1), a protein involved in endosomal trafficking. This inhibition disrupts the normal functioning of endosomes, leading to altered cellular processes. This compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by affecting mitochondrial function and other cellular pathways .

Comparison with Similar Compounds

    Protopine: Another isoquinoline alkaloid found in Macleaya cordata, known for its antimicrobial and anti-inflammatory properties.

    Chelerythrine: An alkaloid with potent anticancer activity, similar to bocconoline.

    Sanguinarine: Known for its antimicrobial and anticancer properties.

Uniqueness of this compound: this compound is unique due to its specific inhibition of EEA1, which is not commonly observed in other isoquinoline alkaloids. This unique mechanism of action makes this compound a valuable compound for studying endosomal trafficking and its implications in diseases such as cancer and Parkinson’s disease .

Properties

IUPAC Name

(1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-23-16(10-24)20-13(6-7-17(25-2)22(20)26-3)14-5-4-12-8-18-19(28-11-27-18)9-15(12)21(14)23/h4-9,16,24H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBDCSXIKLSKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954563
Record name (1,2-Dimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32906-88-0
Record name Bocconoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032906880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,2-Dimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bocconoline
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Bocconoline
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Bocconoline
Reactant of Route 6
Bocconoline

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